molecular formula C14H18ClN3O B13520752 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride

Cat. No.: B13520752
M. Wt: 279.76 g/mol
InChI Key: ZMMOQNYSXMEHLR-UHFFFAOYSA-N
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Description

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring bonded to a pyrazole moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
  • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
  • 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)oxypiperidine;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13;/h1-5,10-11,13,15H,6-9H2;1H

InChI Key

ZMMOQNYSXMEHLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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